molecular formula C19H16N4O4S B2785102 N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946299-82-7

N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2785102
M. Wt: 396.42
InChI Key: DDHSLDGXZCQAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound is usually described in the methods section of a scientific paper. It involves the reactants used, the conditions under which the reaction was carried out, and the yield of the product.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its functional groups and other chemical properties.



Physical And Chemical Properties Analysis

These properties can be determined through various experiments. Physical properties include melting point, boiling point, and solubility. Chemical properties include reactivity and stability.


Scientific Research Applications

Structural and Inhibitory Properties

The compound N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and its derivatives have been synthesized and investigated for their inhibitory properties against various kinases. One such study revealed the complete crystal structure of a closely related compound, designed as a new inhibitor of CLK1 and DYRK1A kinases. This structural information is crucial for understanding its biological mechanism of action (Guillon et al., 2013).

Antimicrobial Activity

Research into derivatives of the mentioned compound has demonstrated significant antimicrobial activities. One study presented the preparation of new series of derivatives showing potent antibacterial potency against strains like E. coli and B. subtilis, as well as antifungal potency against fungi such as A. flavus and C. albicans. These findings indicate potential applications in addressing microbial infections (Kerru et al., 2019).

Radioligand Imaging

Another area of application is in radioligand imaging, where derivatives have been developed for positron emission tomography (PET) to image the translocator protein (18 kDa). These studies are pivotal in neurological research, offering insights into neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Heterocyclic Chemistry and Drug Design

The compound and its derivatives have also contributed to the field of heterocyclic chemistry and drug design, offering new scaffolds for developing therapeutic agents. Syntheses of novel derivatives have been reported, showing potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their possible use in cancer treatment (Gangjee et al., 2009).

Crystallography and Material Science

The study of crystal structures of derivatives provides valuable information for material science, facilitating the design of novel compounds with desired physical and chemical properties. Such research aids in the development of materials for various applications, including pharmaceuticals and electronics (Subasri et al., 2016).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a substance and the precautions needed when handling it.


Future Directions

Future research directions could involve finding new syntheses, discovering new reactions, or finding new applications for the compound.


Please consult with a professional chemist or a trusted source for more specific and detailed information.


properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-26-13-6-5-11(8-14(13)27-2)22-15(24)9-23-10-21-16-12-4-3-7-20-18(12)28-17(16)19(23)25/h3-8,10H,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHSLDGXZCQAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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